3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid is a benzofuran derivative. . This compound, like other benzofuran derivatives, has a unique structure that makes it a valuable subject of study in scientific research.
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Other methods include palladium or platinum-catalyzed ring closure by an intramolecular Wittig reaction, condensation of activated methylene following Dieckmann reaction conditions, and intramolecular Friedel–Crafts reaction . Industrial production methods often involve these synthetic routes, optimized for large-scale production.
Analyse Chemischer Reaktionen
3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium, platinum, and acid catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the benzofuran ring .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives, including 3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . In the industry, these compounds are used in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit the production of pro-inflammatory cytokines, which play a role in inflammation . Additionally, these compounds can interact with various enzymes and receptors, leading to their biological effects .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid can be compared with other benzofuran derivatives, such as 2,3-dihydro-1-benzofuran-2-carboxylic acid and 3,7-dimethyl-1-benzofuran-2-carboxylic acid . While these compounds share a similar core structure, their unique substituents and functional groups confer different biological activities and applications. The presence of the 3,3-dimethyl group in this compound may enhance its stability and reactivity compared to other benzofuran derivatives .
Eigenschaften
Molekularformel |
C11H12O3 |
---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3,3-dimethyl-1H-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-11(2)9-5-7(10(12)13)3-4-8(9)6-14-11/h3-5H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
NAHLEXBLNXINNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(CO1)C=CC(=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.